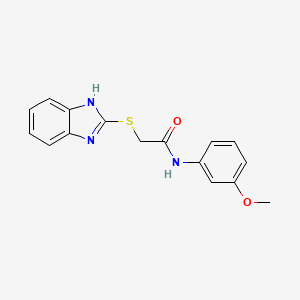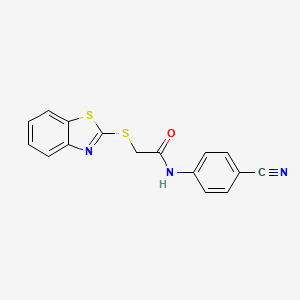![molecular formula C19H21NO3 B15013018 4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)
4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE is an organic compound with the molecular formula C17H17NO4.
Vorbereitungsmethoden
The synthesis of 2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE typically involves the reaction of 2,4,6-trimethylbenzaldehyde with 2-methoxy-4-aminophenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE include:
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-METHOXY-4-[(E)-[(2,4,6-TRIMETHYLPHENYL)IMINO]METHYL]PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
[2-methoxy-4-[(2,4,6-trimethylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H21NO3/c1-12-8-13(2)19(14(3)9-12)20-11-16-6-7-17(23-15(4)21)18(10-16)22-5/h6-11H,1-5H3 |
InChI-Schlüssel |
HGZXGDSKGKMBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)OC(=O)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012935.png)
![5-(2,4-dichlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012950.png)
![3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15012954.png)
![(3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol](/img/structure/B15012959.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012982.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15012986.png)
![2-bromo-4-chloro-6-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B15012990.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B15012992.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B15013001.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15013021.png)

![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
